molecular formula C14H18FNO4 B3046726 (S)-3-tert-Butoxycarbonylamino-2-(4-fluoro-phenyl)-propionic acid CAS No. 1280787-06-5

(S)-3-tert-Butoxycarbonylamino-2-(4-fluoro-phenyl)-propionic acid

Cat. No.: B3046726
CAS No.: 1280787-06-5
M. Wt: 283.29
InChI Key: TYMGSGFHPJNEJD-LLVKDONJSA-N
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Description

The compound is an amino acid derivative with a fluorophenyl group and a tert-butoxycarbonyl (BOC) protecting group. The BOC group is commonly used in organic synthesis to protect amines .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of an amino acid derivative, including a carboxylic acid group, an amine (protected by the BOC group), and a phenyl ring with a fluorine substituent .


Chemical Reactions Analysis

In terms of reactivity, the BOC group can be removed under acidic conditions to reveal the free amine. The carboxylic acid group can participate in typical acid-base reactions, and the fluorine on the phenyl ring can potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Anticancer Potential

(S)-3-tert-Butoxycarbonylamino-2-(4-fluoro-phenyl)-propionic acid, as a derivative of cinnamic acid, shows promise in anticancer research. Cinnamic acid derivatives have been extensively studied for their anticancer properties. The presence of phenyl acrylic acid functionality in cinnamic acids, similar to the structural aspects of this compound, contributes to their consideration in medicinal research as potential antitumor agents. Over the past decades, there has been a significant focus on exploring the antitumor efficacy of various cinnamoyl derivatives, reflecting a revived interest in their medicinal applications. This interest stems from their rich medicinal tradition and the underutilization of their potentials for several decades. The review by De, Baltas, and Bedos-Belval (2011) provides a comprehensive examination of the synthesis and biological evaluation of cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, highlighting the potential relevance of this compound derivatives in this field (De, Baltas, & Bedos-Belval, 2011).

Environmental Persistence and Biodegradation

The review by Zhou et al. (2018) on the microbial catabolism of aryloxyphenoxy-propionate herbicides (AOPPs) sheds light on the environmental aspects related to derivatives similar to this compound. AOPPs are known for their environmental persistence and toxicity, raising concerns regarding their biodegradation. Microbial catabolism presents an effective method for the degradation of such compounds in the environment. The review discusses the microbial resources capable of degrading AOPPs, the metabolic pathways, and the catabolic enzymes involved. This information is crucial for understanding the environmental behavior and fate of this compound derivatives and highlights the importance of biodegradation research in mitigating environmental impacts (Zhou et al., 2018).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a bioactive molecule, its activity would depend on its interactions with specific biological targets .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. While specific safety data isn’t available for this compound, compounds with similar functional groups can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Properties

IUPAC Name

(2S)-2-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMGSGFHPJNEJD-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128846
Record name Benzeneacetic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-fluoro-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280787-06-5
Record name Benzeneacetic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-fluoro-, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-fluoro-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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